molecular formula C4H11ClFN B1484626 (2-Fluoropropyl)(methyl)amine hydrochloride CAS No. 2098116-17-5

(2-Fluoropropyl)(methyl)amine hydrochloride

Cat. No. B1484626
CAS RN: 2098116-17-5
M. Wt: 127.59 g/mol
InChI Key: SEYQRYLJKXYXAM-UHFFFAOYSA-N
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Description

“(2-Fluoropropyl)(methyl)amine hydrochloride” is an organic compound with the chemical formula C4H10FClN . It has a molecular weight of 127.59 g/mol .


Molecular Structure Analysis

The IUPAC name for “(2-Fluoropropyl)(methyl)amine hydrochloride” is 2-fluoro-N-methylpropan-1-amine hydrochloride . The InChI code for this compound is 1S/C4H10FN.ClH/c1-4(5)3-6-2;/h4,6H,3H2,1-2H3;1H .


Physical And Chemical Properties Analysis

“(2-Fluoropropyl)(methyl)amine hydrochloride” is a solid compound . More specific physical and chemical properties such as solubility, boiling point, etc., are not available in the search results.

Scientific Research Applications

Corrosion Mitigation in Industrial Processes

(2-Fluoropropyl)(methyl)amine hydrochloride: is utilized in industrial settings, particularly in refinery overhead systems and nuclear power plants . In these environments, amines are added to neutralize hydrogen chloride, which is a byproduct of the hydrolysis of alkaline earth chlorides found in crude oil. The formation of amine hydrochloride salts can lead to aggressive corrosion, making it crucial to understand and predict the conditions that cause such phenomena.

Pharmaceutical Development

In the pharmaceutical industry, (2-Fluoropropyl)(methyl)amine hydrochloride serves as a reference standard for pharmaceutical testing . Its role is critical in ensuring the accuracy of test results, which is essential for the development of new medications and ensuring their safety and efficacy.

Analytical Chemistry

The compound is significant in analytical chemistry , particularly in gas chromatography . It is used to improve the separation and analysis of volatile amines, which are challenging analytes due to their basic properties. The base deactivation techniques applied to the stationary phase in gas chromatography columns enhance the analysis of such compounds.

Environmental Science

(2-Fluoropropyl)(methyl)amine hydrochloride: is relevant in environmental science, especially concerning the study of atmospheric amines . Amines contribute significantly to atmospheric pollution and are involved in aerosol formation and aging. Understanding the environmental behaviors of amines, including their sources, sinks, and effects on particulate matter formation, is vital for climate evolution studies.

Medical Research

Fluorine-containing compounds, such as (2-Fluoropropyl)(methyl)amine hydrochloride , are prevalent in drugs that lower cholesterol, relieve asthma, and treat anxiety disorders . They also improve the chemical properties of various medications and imaging agents, indicating their broad applicability in medical research.

properties

IUPAC Name

2-fluoro-N-methylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10FN.ClH/c1-4(5)3-6-2;/h4,6H,3H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEYQRYLJKXYXAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Fluoropropyl)(methyl)amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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